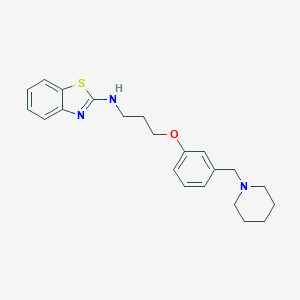

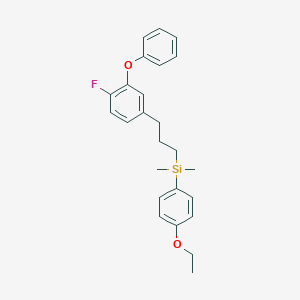

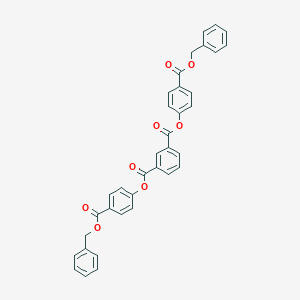

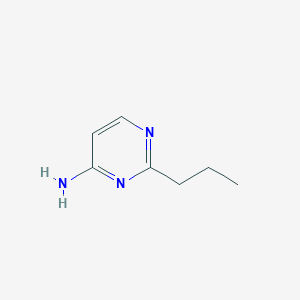

![molecular formula C13H19NO3 B012435 [2-(2-Morpholinoethoxy)phenyl]methanol CAS No. 106276-04-4](/img/structure/B12435.png)

[2-(2-Morpholinoethoxy)phenyl]methanol

Overview

Description

2-(2-Morpholinoethoxy)phenylmethanol, commonly referred to as 2-MEP, is an organic compound with a wide range of potential scientific applications. It is a colorless liquid with a pleasant odor and has a molecular formula of C9H15NO3. 2-MEP is a derivative of 2-hydroxybenzaldehyde and is synthesized by reacting ethylene oxide with 2-hydroxybenzaldehyde. It is used in various research applications, including as an intermediate in the preparation of pharmaceuticals and as a reagent in organic synthesis. 2-MEP has also been studied for its biochemical and physiological effects, as well as its potential to be used in lab experiments.

Scientific Research Applications

Lipid Dynamics Influence : Methanol, a component of the compound, significantly impacts lipid dynamics, influencing bilayer composition and cell survival. This emphasizes the importance of solvents in biomembrane and proteolipid studies (Nguyen et al., 2019).

Chiral Synthesis for Clinical Applications : A chiral synthesis of a variant of the compound, specifically (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol, a potential norepinephrine reuptake inhibitor, has potential clinical applications (Prabhakaran et al., 2004).

Enantioselective Epoxidation : The compound (1R,3S,4S)-2-azanorbornyl-3-methanol has been utilized as an organocatalyst for enantioselective epoxidation of α,β-enones at room temperature, showing high enantioselectivity (Lu et al., 2008).

Synthesis of Alcoholic Neoflavanoid Compounds : Sesamol and other phenols react with cinnamaldehyde and morpholine in methanol to produce epimeric 2-morpholinyl-4-phenylbenzopyran derivatives. These are useful intermediates for the synthesis of alcoholic neoflavanoid compounds (Jurd, 1991).

Antimicrobial Agent Synthesis : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues have shown potential as effective antimicrobial agents, with some showing superior activity compared to standard drugs (Jayadevappa et al., 2012).

Vapor-Liquid Separation Processes : Morpholine-containing systems exhibit vapor-liquid equilibrium data consistent with excess Gibbs energy models, indicating potential future applications in vapor-liquid separation processes (Pettenati et al., 1990).

Pd-Cu EnCat Catalyst in Supercritical CO2 : The Pd-Cu EnCat catalyst effectively converts styrene oxide to 2-phenyl ethanol in supercritical carbon dioxide, providing a clean and green process for producing 2-PEA for applications in perfumes, deodorants, and soaps (Yadav & Lawate, 2011).

Coordination Chemistry : [SnMe2(phen)L2] demonstrates tautomerism in coordination chemistry, with two independent molecules forming linkage isomers in the complex (Bravo et al., 1996).

properties

IUPAC Name |

[2-(2-morpholin-4-ylethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-11-12-3-1-2-4-13(12)17-10-7-14-5-8-16-9-6-14/h1-4,15H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDMCSJTOOAYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428202 | |

| Record name | [2-(2-morpholinoethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106276-04-4 | |

| Record name | [2-(2-morpholinoethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

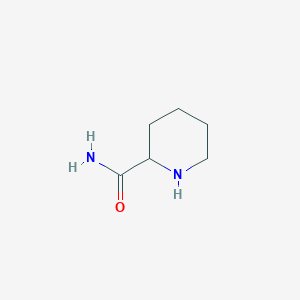

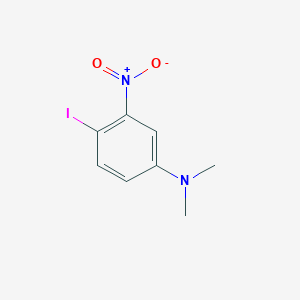

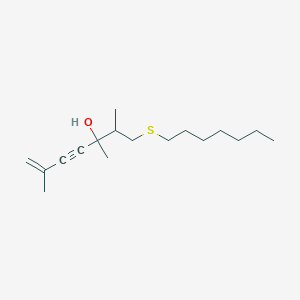

![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)